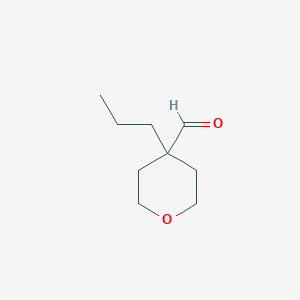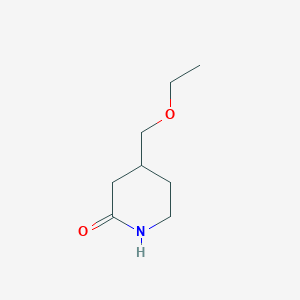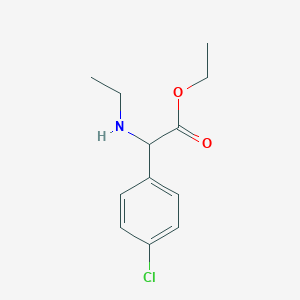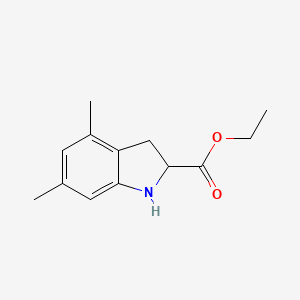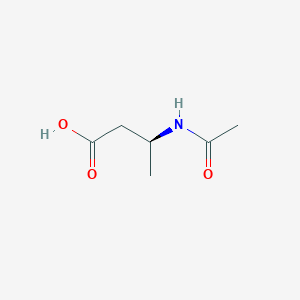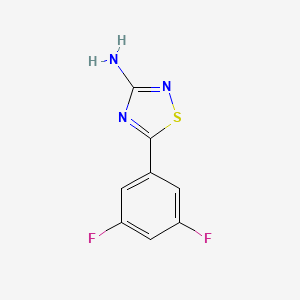amine](/img/structure/B13217370.png)
[(3,4-Difluorophenyl)methyl](2-methylbutan-2-YL)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluorophenyl)methylamine is a chemical compound with the molecular formula C12H17F2N and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a methylbutan-2-yl amine structure. It is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of (3,4-Difluorophenyl)methylamine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
(3,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Applications De Recherche Scientifique
(3,4-Difluorophenyl)methylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds and in the study of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of (3,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
(3,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(3,4-Difluorophenyl)methylamine hydrochloride: This compound is a hydrochloride salt form and may have different solubility and stability properties compared to the free base form.
(3,4-Difluorophenyl)methylamine derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the core structure, leading to compounds with different chemical and biological properties.
The uniqueness of (3,4-Difluorophenyl)methylamine lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other related compounds.
Propriétés
Formule moléculaire |
C12H17F2N |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
N-[(3,4-difluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17F2N/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9/h5-7,15H,4,8H2,1-3H3 |
Clé InChI |
DHHBKIYNMIIOLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NCC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)

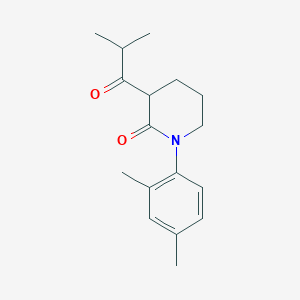
![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
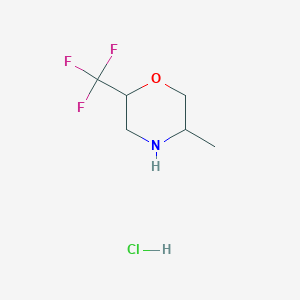
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
